molecular formula C8H6N2O3S B13021974 4-Hydroxy-2-methylthieno[2,3-d]pyrimidine-5-carboxylic acid

4-Hydroxy-2-methylthieno[2,3-d]pyrimidine-5-carboxylic acid

Cat. No.: B13021974
M. Wt: 210.21 g/mol
InChI Key: WOBLFVMCIOQBDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-2-methylthieno[2,3-d]pyrimidine-5-carboxylic acid is a heterocyclic compound that contains a thieno[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2-methylthieno[2,3-d]pyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminothiophene-3-carboxylic acid with formamide, followed by cyclization and subsequent functional group modifications .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-methylthieno[2,3-d]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Hydroxy-2-methylthieno[2,3-d]pyrimidine-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-methylthieno[2,3-d]pyrimidine-5-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, such as inhibiting certain enzymes or modulating receptor activity. Further research is needed to elucidate the exact mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-2-methylthieno[2,3-d]pyrimidine-5-carboxylic acid is unique due to its thieno[2,3-d]pyrimidine core, which imparts distinct chemical and biological properties compared to other pyrimidine derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H6N2O3S

Molecular Weight

210.21 g/mol

IUPAC Name

2-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C8H6N2O3S/c1-3-9-6(11)5-4(8(12)13)2-14-7(5)10-3/h2H,1H3,(H,12,13)(H,9,10,11)

InChI Key

WOBLFVMCIOQBDF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=CS2)C(=O)O)C(=O)N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.